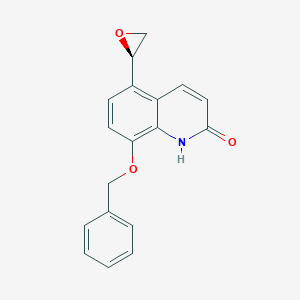

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c20-17-9-7-14-13(16-11-22-16)6-8-15(18(14)19-17)21-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,19,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJYYLJZVBVLEK-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465922 | |

| Record name | (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173140-90-4 | |

| Record name | 5-(2R)-2-Oxiranyl-8-(phenylmethoxy)-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173140-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Benzyloxy-5-(R)-oxiranyl-1H-quinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-(Benzyloxy)-5-((2R)-oxiran-2-yl)quinolin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one: A Key Intermediate in Modern Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural complexity, featuring a quinolinone core, a benzyloxy protecting group, and a stereospecific oxirane (epoxide) ring, positions it as a crucial building block in the synthesis of advanced pharmaceutical intermediates. This guide provides an in-depth analysis of its chemical identity, a detailed synthetic protocol, and its primary application in the synthesis of the ultra-long-acting β2-adrenergic agonist, Indacaterol. Furthermore, it explores the broader pharmacological significance of the quinolin-2(1H)-one scaffold, underscoring the relevance of this molecule in contemporary drug discovery.

Part 1: Chemical Identity and Nomenclature

A precise understanding of a molecule's identity is fundamental for any scientific endeavor. This section details the IUPAC name, common synonyms, and key identifiers for this compound.

IUPAC Name

The formal IUPAC name for this compound is 8-(Benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one .[1] Another systematically generated name is 5-((R)-oxiran-2-yl)-8-(phenylmethoxy)-1H-quinolin-2-one .[2] The "(R)" designation specifies the stereochemistry at the chiral center of the oxirane ring, which is crucial for its biological activity in the final drug product.

Synonyms and Common Names

In scientific literature, patents, and commercial catalogs, this compound is referred to by several names. Recognizing these synonyms is vital for comprehensive literature searches and material procurement.

-

This compound[1]

-

8-(Benzyloxy)-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone

-

5-(2R)-2-Oxiranyl-8-benzyloxy-2(1H)-quinolinone[2]

-

8-Benzyloxy-5-((R)-oxiranyl)carbostyril[2]

-

Indacaterol Intermediate Epoxide

Key Identifiers

For unambiguous identification, the following identifiers are critical:

| Identifier | Value | Source |

| CAS Number | 173140-90-4 | [1] |

| Molecular Formula | C₁₈H₁₅NO₃ | [2] |

| Molecular Weight | 293.32 g/mol | [1] |

| PubChem CID | 13897641 | [2] |

Part 2: Synthesis and Stereochemical Control

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to yield the desired (R)-enantiomer. The general synthetic strategy involves the preparation of a key α-bromoketone precursor, followed by an asymmetric reduction and subsequent intramolecular cyclization to form the epoxide ring.

Synthetic Pathway Overview

The following diagram illustrates a plausible synthetic route, commencing from the commercially available 8-benzyloxy-quinolin-2(1H)-one.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Illustrative)

This section provides a detailed, step-by-step methodology for the synthesis. The causality behind experimental choices is explained to provide field-proven insights.

Step 1: Synthesis of 8-(Benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one (Precursor)

-

Rationale: This step introduces the two-carbon chain at the 5-position of the quinolinone ring, which will be converted into the oxirane. A Friedel-Crafts acylation is a standard method for this transformation.

-

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, add bromoacetyl bromide dropwise.

-

Add 8-benzyloxy-quinolin-2(1H)-one portion-wise to the reaction mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 8-(benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one as a solid.[3]

-

Step 2: Asymmetric Reduction to (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one

-

Rationale: This is the critical stereochemistry-defining step. The Corey-Itsuno reduction, utilizing a chiral oxazaborolidine catalyst (CBS catalyst), is a highly effective method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols with high enantiomeric excess.[4][5] The (S)-CBS catalyst is typically used to produce the (R)-alcohol.

-

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the (S)-CBS catalyst in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add a solution of borane-dimethyl sulfide complex (BMS) dropwise.

-

Stir the mixture for 15-20 minutes to allow for the formation of the active catalyst-borane complex.

-

Slowly add a solution of 8-(benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one in anhydrous THF to the reaction mixture at 0 °C.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Remove the solvents under reduced pressure and purify the resulting chiral alcohol by column chromatography on silica gel.

-

Step 3: Intramolecular Cyclization to this compound

-

Rationale: The final step involves an intramolecular Williamson ether synthesis (S_N2 reaction). The hydroxyl group, deprotonated by a base, displaces the adjacent bromide to form the epoxide ring.

-

Protocol:

-

Dissolve the chiral bromohydrin from the previous step in a suitable solvent such as methanol or THF.

-

Add a base, for example, potassium carbonate or sodium hydroxide, to the solution.

-

Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Neutralize the reaction mixture and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be further purified by recrystallization or column chromatography to yield the final this compound.

-

Part 3: Application in Drug Development - The Synthesis of Indacaterol

The primary and most significant application of this compound is as a key intermediate in the synthesis of Indacaterol, a potent and long-acting β2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease (COPD).[6]

The Role of the Epoxide Intermediate

The epoxide ring in this compound is a highly reactive electrophilic moiety. It undergoes a regioselective ring-opening reaction upon nucleophilic attack by the amine group of 2-amino-5,6-diethylindane. This reaction forms the crucial amino alcohol linkage present in the final Indacaterol molecule. The stereochemistry of the epoxide directly translates to the stereochemistry of the hydroxyl group in Indacaterol, which is essential for its pharmacological activity.

Reaction Pathway to Indacaterol

Caption: Key steps in the synthesis of Indacaterol from the epoxide intermediate.

The condensation of the quinolone epoxide with the indanamine derivative can lead to impurities, and reaction conditions often require elevated temperatures.[7] Subsequent purification of the resulting intermediate is often achieved through the formation of an acid addition salt, such as the tartrate or benzoate salt, followed by deprotection of the benzyl group via catalytic hydrogenation to yield Indacaterol.[6][7]

Part 4: The Quinolin-2(1H)-one Scaffold in Medicinal Chemistry

The quinolin-2(1H)-one (or carbostyril) scaffold is considered a "privileged structure" in medicinal chemistry. This is due to its ability to serve as a versatile template for the design of ligands for a variety of biological targets.

Diverse Biological Activities

Derivatives of quinolin-2-one have demonstrated a wide spectrum of pharmacological activities, including:

-

Anticancer: Some derivatives have shown potent antiproliferative effects against various cancer cell lines.[8]

-

Anti-inflammatory: The scaffold has been utilized to develop compounds with anti-inflammatory properties.

-

Antimicrobial and Antiviral: Quinolinone derivatives have been investigated for their activity against bacteria, fungi, and viruses, including HIV.[9]

-

Cardiovascular: Certain derivatives have been developed as anti-thrombotic and anti-arteriostenotic agents.

-

Central Nervous System (CNS) Activity: The ability of some quinolinones to cross the blood-brain barrier has led to their exploration as potential treatments for CNS disorders.

The diverse biological profile of the quinolin-2-one core highlights the importance of intermediates like this compound in providing access to novel therapeutic agents.

Conclusion

This compound is more than just a chemical entity; it is a testament to the elegance and precision of modern asymmetric synthesis and a critical component in the production of a life-changing medication. This guide has provided a comprehensive overview of its chemical identity, a detailed look into its synthesis with a focus on stereochemical control, and its pivotal role in the synthesis of Indacaterol. The broader context of the quinolin-2(1H)-one scaffold's importance in drug discovery further emphasizes the value of this and related molecules to the scientific community. For researchers and professionals in drug development, a thorough understanding of such key intermediates is indispensable for the innovation of future therapeutics.

References

- U.S. Patent 9,682,935. (2017). Process for preparation of indacaterol or its pharmaceutically acceptable salts.

-

Isomerlab. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]

-

European Patent EP 3 848 354 B1. (2022). Process for the preparation of indacaterol and intermediates thereof. European Patent Office. [Link]

-

Al-Bayati, R. I., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]

-

PubChem. (n.d.). 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. National Center for Biotechnology Information. [Link]

-

Grokipedia. (n.d.). Corey–Itsuno reduction. [Link]

- European Patent EP 2 897 937 B1. (n.d.). Process for the preparation of indacaterol and intermediates thereof.

-

Mondal, S., et al. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Taylor & Francis Online. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. CompTox Chemicals Dashboard. [Link]

-

International Journal of Research in Science and Innovation. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. [Link]

-

Noble Chemistry. (2021). Asymmetric Synthesis: With chiral substrate & With chiral auxiliary [Video]. YouTube. [Link]

-

Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

-

Royal Society of Chemistry. (n.d.). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. [Link]

-

PubChem. (n.d.). 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. National Center for Biotechnology Information. [Link]

-

SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. [Link]

-

YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]

-

National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-

ResearchGate. (n.d.). Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. [Link]

Sources

- 1. This compound 97% | CAS: 173140-90-4 | AChemBlock [achemblock.com]

- 2. 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | C18H15NO3 | CID 13897641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | C18H14BrNO3 | CID 11667867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

- 5. grokipedia.com [grokipedia.com]

- 6. data.epo.org [data.epo.org]

- 7. EP2897937B1 - Process for the preparation of indacaterol and intermediates thereof - Google Patents [patents.google.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. tandfonline.com [tandfonline.com]

The Synthesis and Application of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one: A Technical Guide for Pharmaceutical Development

An In-depth Review of a Key Chiral Intermediate for the Bronchodilator Indacaterol

Introduction: A Cornerstone Intermediate in Respiratory Medicine

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one, a chiral epoxide with the chemical formula C₁₈H₁₅NO₃ and a molecular weight of 293.32 g/mol , serves as a pivotal intermediate in the synthesis of Indacaterol.[1][2] Indacaterol is a potent, long-acting beta-2 adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). The therapeutic efficacy of Indacaterol is intrinsically linked to its specific stereochemistry, which necessitates precise chiral control during its synthesis. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this critical epoxide intermediate, offering field-proven insights for researchers and professionals in drug development and process chemistry.

Strategic Synthesis: Achieving Chiral Purity

The industrial synthesis of this compound is a multi-step process that hinges on the establishment of the correct stereocenter at the oxirane ring. The most common and efficient pathway involves the asymmetric reduction of a prochiral ketone precursor, followed by an intramolecular cyclization. This strategy ensures a high enantiomeric excess (e.e.) of the desired (R)-enantiomer, which is crucial for the subsequent steps and the final drug's efficacy.

The overall synthetic pathway can be visualized as a three-stage process starting from the readily available 8-(benzyloxy)quinolin-2(1H)-one.

Caption: Overall synthetic workflow.

Stage 1: Synthesis of the Prochiral Ketone Precursor

The synthesis begins with the Friedel-Crafts acylation of 8-(benzyloxy)quinolin-2(1H)-one. This reaction introduces the bromoacetyl group at the C5 position of the quinolinone ring, creating the prochiral α-bromoketone, 8-(benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one.[3]

-

Expertise & Experience: The choice of Lewis acid and reaction conditions is critical to favor acylation at the desired C5 position and to minimize side reactions. Aluminum chloride (AlCl₃) is a common choice, and the reaction is typically performed in an inert solvent like dichloromethane or dichloroethane at reduced temperatures to control reactivity.

Stage 2: Asymmetric Reduction of the Ketone (Corey-Itsuno-Shibata Reduction)

This is the key stereochemistry-defining step. The prochiral ketone is enantioselectively reduced to the corresponding (R)-bromohydrin using the Corey-Itsuno-Shibata (CBS) reduction method. This reaction employs a chiral oxazaborolidine catalyst, which directs the hydride delivery from a borane source (like borane-dimethyl sulfide complex, BMS) to one face of the carbonyl group.

-

Causality Behind Experimental Choices: The use of the (R)-methyl CBS catalyst ((R)-2-Methyl-CBS-oxazaborolidine) is specifically chosen to produce the desired (R)-alcohol. The catalyst forms a complex with the borane, creating a sterically defined pocket. The ketone coordinates to the Lewis acidic boron of the catalyst in a way that minimizes steric hindrance, exposing one enantiotopic face to an intramolecular hydride transfer from the coordinated borane. This elegant mechanism translates the catalyst's chirality into the product with high fidelity. The reaction must be conducted under anhydrous conditions, as water can negatively impact enantioselectivity.[4]

Caption: CBS reduction mechanism.

Detailed Protocol: Synthesis of 8-(Benzyloxy)-5-((R)-2-bromo-1-hydroxyethyl)-1H-quinolinone

-

Inert Atmosphere: Under a nitrogen atmosphere, charge a suitable reactor with tetrahydrofuran (THF).

-

Addition of Ketone: Add 1-(8-(benzyloxy)-2-hydroxyquinolin-5-yl)-2-bromoethanone (1.0 eq).

-

Cooling: Cool the resulting mixture to 0-5 °C.

-

Catalyst Addition: Slowly add (R)-2-Methyl-CBS-oxazaborolidine (approx. 0.075 eq).

-

Reducing Agent Addition: Add borane dimethyl sulfide complex (BMS) (approx. 0.24 eq) dropwise, maintaining the internal temperature between 0-10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

-

Quenching: Upon completion, slowly add methanol to quench the excess borane, while maintaining the temperature at 0-10 °C.

-

Workup: The mixture is then typically worked up by distillation of the solvent and precipitation of the product from an acidic aqueous solution.

-

Isolation: The resulting solid is filtered, washed with water, and dried to yield the product with a typical yield of around 95%.

Stage 3: Intramolecular Cyclization to Form the Epoxide

The final step is the base-promoted intramolecular Sₙ2 reaction of the (R)-bromohydrin intermediate. The base deprotonates the hydroxyl group, forming an alkoxide, which then acts as an intramolecular nucleophile, displacing the bromide to form the three-membered oxirane ring.

-

Trustworthiness through Mechanism: This reaction proceeds via a classic Williamson ether synthesis mechanism. The stereochemistry at the hydroxyl-bearing carbon is retained, while the carbon bearing the bromide undergoes inversion of configuration. Since the preceding step established the (R) configuration at the alcohol center, this inversion is critical and ultimately leads to the desired (R) configuration of the final epoxide. Common bases for this transformation include potassium carbonate, sodium hydroxide, or potassium tert-butoxide in a suitable solvent like methanol or THF.[5]

Detailed Protocol: Synthesis of this compound

-

Dissolution: Dissolve the (R)-bromohydrin intermediate in a suitable solvent such as methanol or a THF/water mixture.

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.1-1.5 eq), to the solution.

-

Reaction: Stir the mixture at room temperature for several hours, monitoring by TLC or HPLC until the starting material is consumed.

-

Workup: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by recrystallization or chromatography if necessary.

Characterization and Quality Control: A Self-Validating System

Ensuring the chemical identity, purity, and stereochemical integrity of the final epoxide is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Parameter | Method | Typical Specification |

| Identity | ¹H NMR, ¹³C NMR, MS | Spectra consistent with the proposed structure. |

| Purity (Chemical) | HPLC | ≥98%[6] |

| Purity (Enantiomeric) | Chiral HPLC | ≥99% e.e. |

| Appearance | Visual | Solid[6] |

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric excess. The separation is achieved on a chiral stationary phase (CSP).

-

Expertise in Method Development: Selecting the appropriate chiral column is often empirical. For quinoline-based structures, polysaccharide-based columns (e.g., Chiralpak series with cellulose or amylose derivatives) are often a good starting point. Method development involves screening different mobile phases (typically mixtures of hexane/isopropanol or other alcohols for normal phase, or acetonitrile/water/buffers for reversed-phase) to achieve baseline separation of the (R) and (S) enantiomers.[7]

Application in Drug Synthesis: The Final Step to Indacaterol

The primary application of this compound is its reaction with 2-amino-5,6-diethylindane. This is a nucleophilic ring-opening of the epoxide.

Sources

- 1. 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | C18H15NO3 | CID 13897641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Indacaterol Intermediate|173140-90-4|Indacaterol Intermediate-Shanghai Goyic Pharmaceutical & Chemical Co.,ltd,API,API intermediates,Fluoride,Customer Synthesis [goyic.com]

- 3. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | C18H14BrNO3 | CID 11667867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. inke.es [inke.es]

- 6. This compound | 173140-90-4 [sigmaaldrich.com]

- 7. Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Biological Activity Screening of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one

Introduction

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one is a synthetic heterocyclic compound featuring a quinolinone core, a benzyloxy substituent, and a chemically reactive (R)-oxirane (epoxide) ring.[1][2] An analysis of its structure provides the foundational logic for a comprehensive biological screening cascade. The quinolinone scaffold is a "privileged structure" in medicinal chemistry, known to be the core of many compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial effects.[3][4][5][6][7][8] The epoxide moiety is an electrophilic group, capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in proteins. This suggests the compound could act as an irreversible enzyme inhibitor or an alkylating agent, a mechanism exploited by numerous approved drugs.[9]

This guide, intended for researchers in drug discovery and development, outlines a systematic, multi-tiered approach to screen and characterize the biological activities of this specific molecule. We will proceed from broad, high-throughput phenotypic screens to more focused mechanistic and target identification studies, explaining the scientific rationale behind each experimental choice.

Tier 1: Primary Screening - Establishing a Biological Activity Profile

The initial goal is to cast a wide net to determine if the compound exhibits any significant biological activity at pharmacologically relevant concentrations. We will focus on two major areas where quinolinone and epoxide-containing compounds have historically shown promise: cancer and infectious diseases.

In Vitro Cytotoxicity Screening

Scientific Rationale: The quinolinone core is present in many agents that disrupt cell proliferation, induce apoptosis, or arrest the cell cycle, making cancer a primary indication to investigate.[5] A broad-spectrum cytotoxicity screen against a diverse panel of human cancer cell lines is the most efficient first step to identify potential anticancer activity.[10][11] Including a non-cancerous cell line is crucial for assessing preliminary selectivity.

Recommended Cell Line Panel:

-

MCF-7: Estrogen receptor-positive breast cancer

-

MDA-MB-231: Triple-negative breast cancer

-

A549: Non-small cell lung cancer

-

HCT116: Colorectal cancer

-

PC-3: Prostate cancer

-

HEK293: Human embryonic kidney cells (non-cancerous control)

Experimental Protocol: MTT Assay for Cell Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective, colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[10][11]

-

Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound solutions to the cells. Include vehicle-only (e.g., 0.5% DMSO) and no-treatment controls.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[12] Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to identify any dose-dependent cytotoxic effects.

Antimicrobial Activity Screening

Scientific Rationale: The quinoline ring is the foundational structure of the quinolone class of antibiotics. Therefore, evaluating the compound's ability to inhibit the growth of pathogenic bacteria and fungi is a logical step.[3][13][14]

Recommended Microbial Panel:

-

Gram-positive bacteria: Staphylococcus aureus

-

Gram-negative bacteria: Escherichia coli

-

Fungus: Candida albicans

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism (e.g., adjusted to a 0.5 McFarland standard).[15]

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate sterile broth medium.

-

Inoculation: Add the standardized microbial suspension to each well. Include positive (microbe, no compound) and negative (broth only) growth controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance.

Tier 2: Secondary Screening - Elucidating the Mode of Action

If significant activity ("hits") is observed in Tier 1, the next phase is to confirm this activity, establish a precise dose-response relationship, and begin investigating the mechanism by which the compound exerts its effect. This guide will proceed assuming a cytotoxic hit was identified.

Workflow for Secondary Screening of a Cytotoxic Hit

Caption: Tier 2 workflow to characterize a primary cytotoxic hit.

Dose-Response Analysis and IC50 Determination

Scientific Rationale: To quantify the potency of the compound, a detailed dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50). This is a critical parameter for comparing the compound's activity across different cell lines and against known drugs.

Protocol: This follows the same procedure as the MTT assay (Section 1.1) but uses a narrower, more granular range of concentrations (e.g., 10-12 points in a semi-log dilution series) centered around the estimated effective concentration from the primary screen. The resulting data is fitted to a four-parameter logistic curve to accurately determine the IC50 value.

Apoptosis vs. Necrosis Assay

Scientific Rationale: It is essential to determine whether the compound induces a programmed form of cell death (apoptosis) or a more chaotic, inflammatory death (necrosis). Apoptosis is often a preferred mechanism for anticancer drugs. This can be distinguished using flow cytometry with Annexin V (a marker for early apoptosis) and propidium iodide (PI, a marker for late apoptosis/necrosis).

Protocol: Annexin V/PI Staining

-

Treatment: Treat the sensitive cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include positive (e.g., staurosporine) and vehicle controls.

-

Staining: Harvest the cells and stain them with fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells using a flow cytometer. The cell population will segregate into four quadrants:

-

Live cells: Annexin V-negative / PI-negative

-

Early apoptotic cells: Annexin V-positive / PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

-

Necrotic cells: Annexin V-negative / PI-positive

-

Cell Cycle Analysis

Scientific Rationale: Many anticancer agents function by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cancer cells from dividing. Analyzing the DNA content of cells via flow cytometry can reveal such an arrest.

Protocol: Propidium Iodide Staining

-

Treatment: Treat cells as described in Section 2.2.

-

Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.

-

Staining: Treat the cells with RNase to remove RNA and then stain the DNA with propidium iodide.

-

Analysis: Analyze the cells by flow cytometry. The intensity of PI fluorescence corresponds to the DNA content, allowing for quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Tier 3: Target Deconvolution and Mechanistic Elucidation

The presence of the epoxide ring strongly suggests the compound may be a covalent inhibitor.[9] Furthermore, the quinolinone scaffold is known to interact with a variety of protein targets, including protein kinases and topoisomerases.[5][16][17] The goal of Tier 3 is to identify the specific molecular target(s) and signaling pathways modulated by the compound.

Hypothesis-Driven Pathway Analysis

Scientific Rationale: Based on the results from Tier 2 (e.g., apoptosis induction), we can form hypotheses about which signaling pathways are involved. For instance, apoptosis is often regulated by the PI3K/Akt and MAPK/ERK pathways. Western blotting can be used to probe the phosphorylation status of key proteins in these pathways.

Protocol: Western Blot Analysis

-

Treatment & Lysis: Treat cells with the compound at its IC50 for various time points (e.g., 1, 6, 24 hours). Lyse the cells to extract total protein.

-

Electrophoresis & Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK, cleaved PARP, Caspase-3) and a loading control (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: A change in the ratio of phosphorylated to total protein or the appearance of cleaved forms (e.g., cleaved PARP) indicates pathway modulation.

Target Identification: Covalent Protein Labeling

Scientific Rationale: To directly identify the protein target(s) that the epoxide ring covalently binds to, a chemical proteomics approach can be employed. This involves using a probe version of the compound that contains a "clickable" tag (e.g., an alkyne or azide) for subsequent enrichment and identification by mass spectrometry. While synthesis of such a probe is a significant undertaking, it provides the most direct evidence of target engagement.

Target Validation: In Vitro Enzyme Assays

Scientific Rationale: Once a putative target is identified (e.g., a specific kinase or an enzyme like soluble epoxide hydrolase), its inhibition must be confirmed using a purified, recombinant version of the protein in a cell-free assay.[18][19][20][21]

Example Protocol: Kinase Inhibition Assay

-

Assay Setup: In a microplate, combine the recombinant kinase, its specific substrate peptide, and ATP.

-

Inhibition: Add the test compound at various concentrations.

-

Reaction & Detection: Allow the kinase reaction to proceed. Quantify the amount of phosphorylated substrate, often using luminescence-based or fluorescence-based detection systems.

-

Analysis: Calculate the IC50 of the compound for the specific enzyme, confirming it as a direct target.

Data Presentation and Interpretation

Throughout the screening process, data should be meticulously recorded and presented clearly.

Table 1: Example Summary of Primary Screening Results

| Cell Line / Microbe | Assay Type | Result (at 10 µM) |

| A549 (Lung Cancer) | MTT | 15% Viability |

| MCF-7 (Breast Cancer) | MTT | 85% Viability |

| HEK293 (Normal) | MTT | 92% Viability |

| S. aureus | Broth Microdilution | MIC > 100 µM |

| E. coli | Broth Microdilution | MIC > 100 µM |

Table 2: Example Summary of Secondary Screening in A549 Cells

| Parameter | Assay | Result |

| Potency | Dose-Response (MTT) | IC50 = 2.5 µM |

| Mode of Death | Annexin V/PI | 60% Apoptosis |

| Cell Cycle Effect | Propidium Iodide | G2/M Arrest |

Conclusion

This technical guide presents a logical and robust framework for the biological activity screening of this compound. The strategy is built upon the chemical features of the molecule—the pharmacologically privileged quinolinone core and the reactive epoxide ring. By progressing through a tiered system of broad phenotypic screening, mechanistic investigation, and target deconvolution, researchers can efficiently and effectively characterize the compound's therapeutic potential, generating the critical data needed for further drug development efforts. Each step is designed to be self-validating, with clear decision points guiding the transition to the next, more focused stage of inquiry.

References

-

Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Biological activities of quinoline derivatives - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Available at: [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). IJPRA. Available at: [Link]

-

8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | C18H15NO3 | CID - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. National Center for Biotechnology Information. Available at: [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. National Center for Biotechnology Information. Available at: [Link]

-

(PDF) Biological Activities of Quinoline Derivatives - ResearchGate. ResearchGate. Available at: [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

-

8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one - EPA. United States Environmental Protection Agency. Available at: [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. MDPI. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. ResearchGate. Available at: [Link]

-

Fragment Screening of Soluble Epoxide Hydrolase for Lead Generation-Structure-Based Hit Evaluation and Chemistry Exploration | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

-

Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. IJPSRR. Available at: [Link]

-

Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. MDPI. Available at: [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ResearchGate. Available at: [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. MDPI. Available at: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. MDPI. Available at: [Link]

-

High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - MDPI. MDPI. Available at: [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. MDPI. Available at: [Link]

-

Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. MDPI. Available at: [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available at: [Link]

-

(PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]

-

Development of a high-throughput screen for soluble epoxide hydrolase inhibition - NIH. National Center for Biotechnology Information. Available at: [Link]

-

Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits | Journal of Chemical Information and Modeling - ACS Publications. American Chemical Society Publications. Available at: [Link]

Sources

- 1. 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | C18H15NO3 | CID 13897641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 173140-90-4 | AChemBlock [achemblock.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijmphs.com [ijmphs.com]

- 18. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

The Pivotal Role of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one in Asymmetric Synthesis: A Technical Guide for Drug Development Professionals

Abstract

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one stands as a critical chiral building block in contemporary organic synthesis, most notably as a key intermediate in the industrial-scale production of Indacaterol, a long-acting beta-adrenergic agonist (LABA) for the treatment of chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth analysis of the synthesis, chemical properties, and strategic application of this valuable epoxide. We will explore the nuances of its preparation through asymmetric epoxidation and its pivotal role in the regioselective construction of the Indacaterol side chain. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex pharmaceutical agents.

Introduction: The Significance of Chiral Epoxides in Medicinal Chemistry

Chiral epoxides are highly valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals.[1] The inherent ring strain of the oxirane ring makes them susceptible to nucleophilic attack, allowing for the stereospecific introduction of new functional groups.[2] The quinolinone moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The fusion of a chiral epoxide to this versatile heterocycle, as seen in this compound, creates a powerful synthon for the construction of complex molecular architectures.

The primary and most well-documented application of this specific epoxide is in the synthesis of Indacaterol.[6][7] The (R)-configuration of the epoxide is crucial for the desired pharmacological activity of the final drug product. This guide will delve into the synthetic strategies employed to generate this chiral center and its subsequent transformation into the core of the Indacaterol molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅NO₃ | [8] |

| Molecular Weight | 293.32 g/mol | [8] |

| CAS Number | 173140-90-4 | [8] |

| Appearance | White to off-white or faintly yellow crystalline powder | [9] |

| IUPAC Name | 5-((2R)-oxiran-2-yl)-8-(phenylmethoxy)-1H-quinolin-2-one | [8] |

Synthetic Pathways to this compound

The synthesis of this chiral epoxide is a multi-step process that requires careful control of stereochemistry. The most logical and industrially relevant approach involves the asymmetric epoxidation of a vinyl precursor. This pathway can be broken down into three key stages:

-

Synthesis of the Quinolinone Core: The foundational 8-hydroxyquinolin-2(1H)-one scaffold can be synthesized through established methods such as the Skraup or Friedländer synthesis.[10] The hydroxyl group is then protected, typically as a benzyl ether, to prevent unwanted side reactions in subsequent steps.[4]

-

Introduction of the Vinyl Group: A common strategy to introduce the vinyl group at the C5 position is through the formylation of the protected quinolinone to yield 8-(benzyloxy)-5-formylquinolin-2(1H)-one. This aldehyde then serves as a substrate for a Wittig-type reaction to generate the desired terminal alkene, 8-(benzyloxy)-5-vinylquinolin-2(1H)-one.[11][12]

-

Asymmetric Epoxidation: This is the most critical step for establishing the required (R)-stereochemistry. Several powerful asymmetric epoxidation methods have been developed, with the Jacobsen-Katsuki and Sharpless epoxidations being prominent examples for the enantioselective conversion of alkenes to epoxides.[13][14] Another potential route for the formation of the epoxide from the aldehyde precursor is the Corey-Chaykovsky reaction, which involves the use of a sulfur ylide.[14][15][16]

Sources

- 1. Wittig Reaction [organic-chemistry.org]

- 2. Preparation method for indacaterol maleate - Eureka | Patsnap [eureka.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. recipp.ipp.pt [recipp.ipp.pt]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN108250140B - Preparation method of indacaterol maleate - Google Patents [patents.google.com]

- 8. 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | C18H15NO3 | CID 13897641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. delval.edu [delval.edu]

- 10. rroij.com [rroij.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 15. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 16. youtube.com [youtube.com]

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one

This guide provides a detailed exploration of the molecular architecture and conformational dynamics of this compound, a molecule of significant interest to researchers in medicinal chemistry and drug development. The presence of the quinolin-2(1H)-one scaffold, a privileged structure in numerous pharmacologically active agents, combined with a stereospecific, reactive epoxide moiety, marks this compound as a valuable synthetic intermediate and a potential lead for targeted therapies.

Understanding the three-dimensional structure and preferred conformations of this molecule is paramount, as these features directly govern its interaction with biological targets, ultimately dictating its efficacy and selectivity. This document synthesizes fundamental structural data with proven analytical methodologies to offer a comprehensive overview for scientific professionals.

Core Molecular Structure and Properties

The foundational step in any molecular investigation is the precise characterization of its structure and fundamental properties. This compound is a heterocyclic compound built upon a quinolin-2(1H)-one core.

Key Structural Features:

-

Quinolin-2(1H)-one Core: This bicyclic aromatic lactam is a common motif in compounds with diverse biological activities, including anticancer and neuroprotective properties.[1][2][3] Its planarity and potential for hydrogen bonding via the amide group are critical determinants of its molecular interactions.

-

Benzyloxy Group at C8: An ether-linked benzyl group is positioned at the 8th carbon of the quinolinone ring. The flexibility of this group contributes significantly to the molecule's conformational landscape.

-

(R)-Oxirane Moiety at C5: A chiral epoxide (oxirane) ring with a defined (R)-configuration is attached at the 5th position. This strained three-membered ring is an electrophilic functional group, capable of reacting with nucleophiles, making it a key feature for potential covalent interactions with biological macromolecules.

The essential identification and physicochemical properties of the molecule are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 173140-90-4 | [4] |

| Molecular Formula | C₁₈H₁₅NO₃ | [6][7] |

| Molecular Weight | 293.32 g/mol | [8] |

| Monoisotopic Mass | 293.105193 Da | [6][7] |

Conformational Analysis: A Multidimensional Perspective

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. The conformational space of this compound is primarily defined by the rotation around several key single bonds. Understanding the energetic favorability of different conformers is crucial for predicting binding affinities and designing more potent analogues.

The principal rotatable bonds that dictate the molecule's overall conformation are:

-

The C5-C(oxirane) bond, determining the orientation of the epoxide relative to the quinolinone plane.

-

The C8-O(benzyloxy) bond.

-

The O-CH₂(benzyl) bond.

A combination of computational and experimental methods is required to fully characterize this conformational landscape.

Computational Modeling: Mapping the Energy Landscape

In the absence of empirical crystal data, computational chemistry provides an indispensable toolkit for predicting and analyzing molecular conformations.[1] Density Functional Theory (DFT) calculations, in particular, offer a robust balance of accuracy and computational efficiency for molecules of this size.

The causality behind this approach is to systematically map the potential energy surface of the molecule as a function of its torsional degrees of freedom. This allows for the identification of low-energy, stable conformers and the energy barriers that separate them.

Workflow for Computational Conformational Analysis:

Caption: Workflow for computational conformational analysis.

This self-validating system ensures that the identified conformers are true energy minima (confirmed by the absence of imaginary frequencies in the frequency calculation) and allows for a quantitative prediction of their relative populations in a given environment.

Experimental Validation: Probing the Solid and Solution States

While computational methods are predictive, experimental techniques provide tangible data on the molecule's conformation in specific phases.

Single-crystal X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[9][10] The process involves growing a high-quality crystal and analyzing the diffraction pattern produced when it is irradiated with X-rays.[11][12] This pattern is then used to generate an electron density map, from which the precise atomic positions can be resolved.

Should a crystal structure be obtained, it would provide definitive data on bond lengths, bond angles, and the torsional angles of the preferred solid-state conformer. This information is invaluable for benchmarking and validating the results of computational models.

Generalized X-Ray Crystallography Workflow:

Caption: Standard workflow for single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and conformation in solution.[13] Unlike the static picture provided by X-ray crystallography, NMR data reflects the time-averaged conformation of the molecule, providing crucial insights into its dynamic behavior in a liquid environment, which is more representative of physiological conditions.

Experimental Protocol for NMR-Based Conformational Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

1D NMR Acquisition:

-

2D NMR for Structural Connectivity:

-

Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.

-

Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.

-

-

2D NMR for Conformational Analysis:

-

Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment. Cross-peaks in these spectra indicate protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.

-

Causality: The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons. By analyzing the pattern and intensity of these cross-peaks (e.g., between the oxirane protons and protons on the quinolinone or benzyloxy groups), a 3D model of the predominant solution-state conformation can be constructed.

-

Expected Spectroscopic Data:

| Analysis | Expected Observations |

| ¹H NMR | Signals for aromatic protons (quinolinone and benzyl rings), a singlet for the benzylic CH₂, distinct multiplets for the three oxirane protons (approx. 2.9-3.2 ppm), and a broad singlet for the N-H proton.[14][15] |

| ¹³C NMR | Resonances for the C=O carbon (amide), aromatic carbons, the benzylic CH₂ carbon, and the two aliphatic carbons of the oxirane ring. |

| Mass Spec (HRMS) | A precise mass measurement corresponding to the molecular formula C₁₈H₁₅NO₃, confirming elemental composition.[6][7] |

Significance in Drug Discovery and Development

The careful study of molecular structure and conformation is not merely an academic exercise; it is a cornerstone of modern drug design.

The quinolinone core is a well-established pharmacophore, while the electrophilic epoxide ring presents an opportunity for targeted covalent inhibition—a strategy gaining prominence for achieving high potency and prolonged duration of action. The conformation of the molecule dictates how the epoxide is presented to a target nucleophile (e.g., a cysteine or serine residue in an enzyme's active site). Similarly, the orientation of the benzyloxy group can be critical for fitting into hydrophobic pockets and establishing favorable van der Waals interactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity | MDPI [mdpi.com]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound 97% | CAS: 173140-90-4 | AChemBlock [achemblock.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | C18H15NO3 | CID 13897641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 173140-90-4|this compound|BLD Pharm [bldpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. marinelipids.ca [marinelipids.ca]

- 15. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Pivotal Role of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one in Modern Medicinal Chemistry

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one , a chiral epoxide derivative of a quinolinone core, stands as a testament to the intricate molecular architecture required for potent and selective pharmacological activity. While its name may be cumbersome to the uninitiated, to the medicinal chemist, it represents a cornerstone intermediate in the synthesis of life-changing therapeutics. This technical guide will delve into the primary application of this compound as a key precursor to the ultra-long-acting β2-adrenergic agonist, Indacaterol, and explore the broader potential of the quinolinone scaffold in drug discovery. We will provide detailed, field-proven protocols for its use, underpinned by a rationale for each experimental choice, to empower researchers in their quest for novel therapeutic agents.

The Quinolinone Core: A Privileged Scaffold in Drug Discovery

The quinolinone structural motif is a mainstay in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[1][2][3][4] This heterocyclic system is present in numerous approved drugs and clinical candidates, demonstrating a remarkable spectrum of biological activities, including:

-

Anticancer: Derivatives have been shown to inhibit tumor growth through various mechanisms.

-

Antimicrobial: The quinolinone core is the basis for a class of antibiotics known as quinolones.

-

Anti-inflammatory: Certain derivatives exhibit potent anti-inflammatory properties.[2]

-

Antiviral: The scaffold has been explored for the development of antiviral agents.[5]

-

Cardiovascular: Some quinolinone-based compounds have shown effects on the cardiovascular system.[2]

The versatility of the quinolinone ring system, coupled with the stereospecificity offered by the (R)-oxirane moiety, makes this compound a highly valuable building block in the synthesis of complex and targeted therapeutics.

Application Highlight: Synthesis of Indacaterol, a Potent Bronchodilator

The most prominent and well-documented application of this compound is its role as a pivotal intermediate in the synthesis of Indacaterol.[6][7] Indacaterol is an inhaled ultra-long-acting β2-adrenergic agonist (ultra-LABA) approved for the treatment of chronic obstructive pulmonary disease (COPD).[7] Its mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.[7]

The synthesis of Indacaterol hinges on the nucleophilic ring-opening of the epoxide in this compound by 2-amino-5,6-diethylindane. This reaction forms the crucial β-amino alcohol moiety of the final drug molecule. The benzyloxy group serves as a protecting group for the 8-hydroxyl functionality of the quinolinone core, which is deprotected in the final step of the synthesis.

Synthetic Pathway Overview

The overall synthetic route from the starting epoxide to Indacaterol can be visualized as a multi-step process. The key transformation involving our topic compound is the epoxide ring-opening, followed by deprotection.

Sources

- 1. WO2014044288A1 - Methods for the preparation of indacaterol and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2014044566A1 - Methods for the preparation of indacaterol and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 7. Indacaterol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

Application Notes and Protocols for 8-benzyloxy-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone

Introduction: Navigating the Intricacies of a Key Pharmaceutical Intermediate

8-benzyloxy-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone is a chiral epoxide-containing quinolinone derivative of significant interest in medicinal chemistry and drug development.[1][2] Its structural motifs, particularly the reactive oxirane (epoxide) ring and the quinolinone core, render it a valuable intermediate in the synthesis of various biologically active molecules, including certain types of β-blockers and potential anticancer agents.[3][4][5] The inherent reactivity of the epoxide group, while synthetically advantageous, necessitates meticulous handling and storage procedures to ensure the compound's integrity and the safety of laboratory personnel.

This comprehensive guide provides a detailed framework for the safe and effective handling, storage, and utilization of 8-benzyloxy-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone, grounded in an understanding of its chemical properties and reactivity. The protocols outlined herein are designed to be self-validating, emphasizing the causality behind each procedural step to empower researchers to work with this compound confidently and reproducibly.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 8-benzyloxy-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone is fundamental to its proper handling.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅NO₃ | [1] |

| Molecular Weight | 293.32 g/mol | |

| CAS Number | 173140-90-4 ((2R)-isomer) | [6] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [6] |

| Storage Temperature | 2-8°C | [6] |

Safety and Hazard Assessment: A Proactive Approach

The presence of the epoxide and quinolinone moieties dictates the primary hazards associated with this compound. The following hazard statements and precautionary measures are derived from available safety data for the compound and its structural analogs.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Pictogram:

Personal Protective Equipment (PPE): An Impenetrable Barrier

A robust PPE regimen is non-negotiable when handling this compound. The following diagram illustrates the minimum required PPE.

Caption: Essential Personal Protective Equipment for handling the compound.

Handling Procedures: Mitigating Risk Through Careful Technique

The reactivity of the epoxide ring is a central consideration in all handling protocols. Epoxides are susceptible to ring-opening by a wide range of nucleophiles, including water, under both acidic and basic conditions. This reactivity underscores the importance of a controlled and inert handling environment.

Protocol 1: Aliquoting and Solution Preparation

Objective: To accurately weigh and dissolve the solid compound while minimizing exposure and degradation.

Materials:

-

8-benzyloxy-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone solid

-

Anhydrous solvent (e.g., DMSO, DMF, Dichloromethane)

-

Inert gas source (Nitrogen or Argon)

-

Calibrated analytical balance

-

Spatula

-

Glass vials with PTFE-lined caps

-

Syringes and needles

Procedure:

-

Inert Atmosphere: Before opening the primary container, flush the weighing area and all glassware with a gentle stream of an inert gas (e.g., nitrogen or argon). This is crucial to displace atmospheric moisture, a potential nucleophile that can hydrolyze the epoxide.

-

Temperature Equilibration: Allow the sealed container of the compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Weighing: Tare a clean, dry vial on the analytical balance. Quickly transfer the desired amount of the solid to the vial using a clean spatula. Minimize the time the primary container is open.

-

Sealing: Immediately cap the vial and the primary container. Purge the headspace of both with inert gas before tightly sealing.

-

Dissolution: Add the desired volume of anhydrous solvent to the vial containing the aliquot. If necessary, gently warm the vial or sonicate to facilitate dissolution.

-

Storage of Solution: Once dissolved, purge the headspace of the vial with inert gas before sealing. Store the solution under the recommended conditions (see Storage Procedures).

Storage Protocols: Preserving Compound Integrity

The long-term stability of 8-benzyloxy-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone is contingent upon strict adherence to appropriate storage conditions. The primary degradation pathway of concern is the hydrolysis of the epoxide ring to the corresponding diol.

Caption: Potential degradation of the epoxide via nucleophilic attack.

Recommended Storage Conditions:

-

Temperature: Store at 2-8°C.[6] Refrigeration slows down the rate of potential degradation reactions.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. This minimizes exposure to atmospheric moisture and oxygen.

-

Form: For long-term storage, it is advisable to store the compound as a solid rather than in solution. If solutions are prepared, they should be used as fresh as possible.

Disposal Procedures: Environmental Responsibility

Unused or waste 8-benzyloxy-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone and its containers must be disposed of as hazardous chemical waste.

Protocol 2: Waste Disposal

-

Solid Waste: Collect any solid waste, including contaminated weighing paper and spatulas, in a designated and clearly labeled hazardous waste container.

-

Liquid Waste: Collect unused solutions and solvent rinses in a designated halogenated or non-halogenated solvent waste container, as appropriate for the solvent used.

-

Empty Containers: Rinse empty containers with a suitable solvent (e.g., acetone or ethanol) three times. Collect the rinsate as hazardous liquid waste.

-

Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent and cleaning agent.

-

Consult Local Regulations: Always adhere to your institution's and local environmental regulations for chemical waste disposal.

Conclusion: A Foundation for Reliable Research

The successful application of 8-benzyloxy-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone in research and development hinges on a comprehensive understanding of its chemical nature and the implementation of rigorous handling and storage protocols. By recognizing the inherent reactivity of the epoxide functionality and taking proactive measures to mitigate degradation and ensure safety, researchers can confidently utilize this valuable intermediate to advance their scientific objectives. The guidelines presented in this document provide a robust framework for achieving this, fostering both scientific integrity and a culture of safety in the laboratory.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13897641, 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. Retrieved from [Link].

-

Hsiao, C.-A., et al. (2018). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 175(1), 101-115. Available at: [Link].

-

Journal of Medicinal and Medical Chemistry (2023). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link].

-

MDPI (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link].

-

MDPI (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link].

-

bioRxiv (2024). β-adrenergic blockers increase cAMP and stimulate insulin secretion through a PKA/RYR2/TRPM5 pathway in pancreatic β-cells in vitro. Retrieved from [Link].

-

ResearchGate (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Retrieved from [Link].

-

NIH (2021). A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of 2-Phenylquinoxaline as a DFT Case Study. Retrieved from [Link].

-

ScienceOpen (2022). Beta-blockers disrupt mitochondrial bioenergetics and increase radiotherapy efficacy independently of beta- adrenergic receptors in medulloblastoma. Retrieved from [Link].

-

U.S. Environmental Protection Agency (n.d.). 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11667867, 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. Retrieved from [Link].

-

bioRxiv (2024). β-adrenergic blockers increase cAMP and stimulate insulin secretion through a PKA/RYR2/TRPM5 pathway in pancreatic β-cells in vitro. Retrieved from [Link].

-

ResearchGate (2012). Reaction of Quinoline-5,8-Diones with Selected Charged Phosphorus Nucleophiles. Retrieved from [Link].

-

PubMed (2021). An 8-Hydroxy-Quinoline Derivative Protects Against Lipopolysaccharide-Induced Lethality in Endotoxemia by Inhibiting HMGB1-Mediated Caspase-11 Signaling. Retrieved from [Link].

-

ResearchGate (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Retrieved from [Link].

-

Novaliq (n.d.). C-Perfluorohexyloctane following Topical Ocular Administration to Rabbits. Retrieved from [Link].

-

MDPI (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link].

-

Analytical Methods (2014). Partitioned dispersive liquid-liquid microextraction for the determination of multiple components in dissolution samples of Huoxiang Zhengqi tablets. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10890359, 8-Benzyloxy-2-oxo-1H-quinoline. Retrieved from [Link].

Sources

- 1. 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | C18H15NO3 | CID 13897641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cphi-online.com [cphi-online.com]

- 3. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jmedchem.com [jmedchem.com]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one 97% | CAS: 173140-90-4 | AChemBlock [achemblock.com]

Scale-up synthesis of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one

An Application Note and Protocol for the Scale-Up Synthesis of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one

Introduction: A Key Chiral Intermediate in Pharmaceutical Synthesis

This compound is a high-value chiral building block crucial in the synthesis of various pharmacologically active molecules. Its structure, featuring a quinolinone core, a chiral epoxide, and a benzyl protecting group, makes it a versatile intermediate. The primary challenge in its synthesis lies in the stereoselective introduction of the (R)-epoxide on a large scale, which demands a robust, safe, and economically viable process.